molecular formula C20H23NO5S B2384339 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-4-phenylbutane-1,4-dione CAS No. 1448064-83-2

1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-4-phenylbutane-1,4-dione

Cat. No.: B2384339
CAS No.: 1448064-83-2
M. Wt: 389.47
InChI Key: XEUSNPLWDUZVLL-UHFFFAOYSA-N
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Description

. This compound features a furan ring, a piperidine ring, and a phenylbutane backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-4-phenylbutane-1,4-dione typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl sulfone and the piperidine derivative. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include organometallic catalysts and various solvents to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-4-phenylbutane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan derivatives, while reduction of the carbonyl groups can yield alcohols .

Scientific Research Applications

1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-4-phenylbutane-1,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic benefits, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone: Another compound with a similar furan and piperidine structure but different functional groups.

    1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one: Similar backbone with different substituents.

Uniqueness

1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-4-phenylbutane-1,4-dione is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in both synthetic chemistry and potential biological activities .

Properties

IUPAC Name

1-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-4-phenylbutane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c22-19(16-5-2-1-3-6-16)8-9-20(23)21-12-10-18(11-13-21)27(24,25)15-17-7-4-14-26-17/h1-7,14,18H,8-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUSNPLWDUZVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)CCC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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